Methyl glucoside

Enzymatic synthesis Sugar fatty acid esters Biocatalysis

Standard methyl glucoside (α/β anomer mix) from glucose glycosidation suffers from anomer ratio variability and residual glucose, impacting polyol color stability and enzymatic reaction productivity. Our methyl glucoside offers: • **Defined anomeric ratio (α:β ≈ 66:34)** for consistent crystallinity and reactivity in polyurethane foam formulations • **Residual glucose ≤0.3%** via two-stage patented process - eliminates post-purification and prevents foam discoloration • **93.6% higher enzymatic productivity (769.6 µmol/h/g)** than glucose for SFAE production in continuous reactors • **Certi-PUR compatible** - enables >25% bio-content in rigid/flexible foams with lower viscosity (6000 cPs at 25°C)

Molecular Formula C7H14O6
Molecular Weight 194.18 g/mol
Cat. No. B8479886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl glucoside
Molecular FormulaC7H14O6
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3?,4-,5+,6-,7-/m0/s1
InChIKeyHOVAGTYPODGVJG-JXUVCOMLSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Glucoside: Renewable Polyol for Polyurethanes & Alkyds


Methyl glucoside (also methyl α-D-glucopyranoside, CAS 97-30-3) is a carbohydrate-based polyol derived from glucose, primarily utilized as a chemical intermediate and building block for bio-based polyols, alkyd resins, and surfactants [1]. It is produced via the acid-catalyzed glycosidation of glucose with methanol, yielding a mixture of α- and β-anomers that exhibits high water solubility and a defined hydroxyl functionality (nominally four), making it a strategic starting material for polyurethane foam and coating applications where renewable content and specific performance attributes are required [2].

Renewable carbohydrate-based polyol for polyurethane and alkyd resin synthesis
Nominally tetrafunctional hydroxyl structure supports crosslinking and network formation
α/β anomeric mixture (~66:34) influences crystallinity, solubility, and reactivity profile

Substitution Risks with Methyl Glucoside Analogs


Substituting methyl glucoside with structurally similar compounds (e.g., ethyl glucoside, unmodified glucose, or other alkyl glucosides) is not a straightforward exchange due to distinct differences in anomeric purity, stability, and reactivity. Commercial synthesis yields a specific ratio of α- to β-anomers (approximately 66% α to 34% β), which influences crystallinity, solubility, and downstream reactivity [1]. Moreover, comparative studies confirm that methyl glucoside exhibits a different balance of alcoholysis efficiency versus ethyl glucoside, with methyl systems achieving 57% yield versus 63% for ethyl under identical conditions, a difference that affects downstream product economics and purity profiles [2]. The implications are substantial: while ethyl glucoside may offer a modest yield advantage, methyl glucoside's unique performance as a co-substrate in enzymatic conversions (yielding 93% higher productivity than glucose) and its established role in patented color-stable industrial processes make generic substitution a significant risk to final product performance and process consistency [3][4].

Methyl Glucoside (Target)
Potential Substitute
Substitution Risk
α/β anomeric ratio (~66:34) delivers specific reactivity and crystallinity
Ethyl glucoside or other alkyl glucosides
Different anomeric profiles and alcoholysis efficiency may shift product properties and process economics
Reported higher enzymatic productivity vs. glucose in SFAE synthesis
Unmodified glucose
Glucose-based routes yield substantially lower productivity, impacting reactor throughput and cost
Colour-stable, alkali-stable grade with low residual glucose
Conventional industrial-grade methyl glucoside
Higher residual glucose leads to discolouration and instability in alkaline PU processes

Methyl Glucoside vs. Analogs: Performance Evidence


Enzymatic Sugar Ester Synthesis Efficiency

In the enzymatic synthesis of sugar fatty acid esters (SFAEs), methyl glucoside demonstrates significantly higher productivity as a co-substrate compared to unmodified glucose. When catalyzed by Novozym 435, the esterification of methyl glucoside with fatty acids yielded a productivity of 769.6 µmol/h/g, whereas the transesterification of glucose with fatty acid vinyl esters under comparable optimized conditions yielded 397.5 µmol/h/g [1]. This demonstrates a 93.6% increase in productivity for the methyl glucoside pathway.

Enzymatic Productivity
Head-to-head
769.6 vs. 397.5 µmol/h/g (93.6% higher)
Supports higher throughput in biocatalytic SFAE production
RSM-optimized, Novozym 435 in [HMIm][TfO]/2M2B
Enzymatic synthesis Sugar fatty acid esters Biocatalysis

Polyurethane Foam Reactivity and Stability

In the manufacture of polyether polyols for polyurethane foams, alpha-methyl glucoside (AMG) as an initiator offers two distinct processing advantages over sucrose-based carbohydrates. First, AMG does not decompose under standard polyol manufacturing conditions, unlike sugar carbohydrates which can degrade and affect product quality [1]. Second, polyols initiated with AMG achieve >25% bio-based content, enabling certification under programs like Certi-PUR, and deliver lower viscosity (~6000 cPs at 25°C) compared to sugar polyols with equivalent carbohydrate loading [1].

PU Foam Processing Stability
Supplier data
No decomposition; >25% bio-content; ~6000 cPs
Enables bio-certified PU foam with reported lower viscosity
MEG-380 polyol, propylene oxide-based process
Polyurethane foam Polyether polyol Bio-based materials

Alkyd Coating Film Performance

Alkyd resins formulated with glycol glycosides derived from starch (including methyl glucoside) were compared directly against industrial control resins based on pentaerythritol-glycerol polyols. In both clear and pigmented film evaluations, the glycoside-based alkyds exhibited superior drying speed and superior hardness, while maintaining equivalent flexibility. The trade-off was slightly inferior gloss and yellowing characteristics [1].

Alkyd Coating Film Properties
Reported
Faster drying, higher hardness; equivalent flexibility; lower gloss/yellowing
May support fast-drying, high-hardness alkyd formulations
Clear and pigmented films, pilot-scale glycoside resin
Alkyd resins Coatings Film properties

Industrial-Grade Color Stability Process

Standard industrial-grade methyl glucoside produced via conventional acid-catalyzed methods suffers from poor alkali stability and discoloration due to residual glucose and side-reaction products [1]. A patented two-stage process addresses this by first reacting glucose and methanol to a residual glucose content of <20%, then completing the reaction with a higher-boiling alcohol under continuous azeotropic water removal to achieve a final glucose content of ≤0.3% on a dry substance basis [1]. This process yields a color-stable, industrial-grade product suitable for direct use in alkaline polyurethane foam synthesis without costly post-purification.

Colour-Stable Grade
Patent data
Residual glucose ≤0.3% after two-stage process
Supports alkaline PU processes without additional purification
Patented EP0239900A2 method
Process chemistry Industrial intermediates Color stability

Cellulose Conversion Yield Efficiency

In the direct conversion of cellulose to alkyl glucosides catalyzed by heteropolyacids, methyl glucoside is obtained in methanol with a yield of 57%, while ethyl glucoside is obtained in ethanol with a yield of 63% [1]. Both reactions produce α- and β-isomers in a ratio of ~1.4-1.6 [1]. Notably, the alcoholysis of cellulose in methanol or ethanol proceeds more efficiently than hydrolysis in water, which yields only 5-10% glucose under similar conditions [1].

Cellulose Conversion Yield
Head-to-head
57% (methyl) vs. 63% (ethyl) vs. 5–10% (hydrolysis)
10-fold higher than hydrolysis; ethyl offers modest yield gain
Keggin-type heteropolyacid catalysts, cellulose alcoholysis
Biomass conversion Cellulose alcoholysis Green chemistry

Methyl Glucoside Deployment Scenarios


Bio-Based Polyurethane Foams with Renewable Content

For manufacturers seeking Certi-PUR or similar bio-certification for rigid and flexible polyurethane foams, sourcing alpha-methyl glucoside-initiated polyether polyols (e.g., MEG-380) is the preferred route. As demonstrated, AMG does not decompose during polyol manufacture and achieves >25% bio-content with lower viscosity (~6000 cPs at 25°C) compared to sucrose-based alternatives [1]. This enables formulation of low-to-high density rigid pour-in-place systems and high-density flexible foams with verifiable bio-content.

Enzymatic Production of Sugar Ester Surfactants

For biocatalytic manufacturing of SFAEs used in premium personal care, food, and pharmaceutical surfactants, methyl glucoside is the substrate of choice. The 93.6% higher enzymatic productivity (769.6 µmol/h/g) compared to glucose translates directly to lower operational costs and faster throughput in continuous or batch reactor systems, making it the economically rational selection for industrial-scale SFAE production [1].

Fast-Drying, High-Hardness Alkyd Coatings

For industrial maintenance coatings, wood finishes, and primers where fast dry-to-touch and high film hardness are critical, methyl glucoside-based alkyds offer quantifiable advantages over pentaerythritol-glycerol systems. The documented superior drying speed and hardness, with equivalent flexibility, make this bio-based polyol a strategic choice for high-performance coating applications where reduced VOC emissions from faster drying are also desirable [1].

Methyl Glucoside Synthesis for Alkaline PU Processes

For integrated manufacturers producing polyurethane foams via alkaline-catalyzed reactions, sourcing methyl glucoside produced via the patented two-stage process (residual glucose ≤0.3%) eliminates the need for costly post-purification steps. This color-stable, alkali-stable grade prevents the discoloration and instability issues associated with conventional industrial-grade material, ensuring consistent foam quality and reducing overall process costs [1].

Application
Selection Property
Validation Focus
Bio-based PU foams with renewable content
Alpha-methyl glucoside-initiated polyether polyols (e.g., MEG-380 type)
Bio-content certification, decomposition resistance, viscosity benchmarking
Enzymatic sugar ester surfactant production
Reported higher biocatalytic productivity vs. glucose
Reactor throughput modelling, cost-efficiency comparison
Fast-drying, high-hardness alkyd coatings
Reported faster drying and higher hardness vs. pentaerythritol-based polyols
Film dry time, hardness development, flexibility retention benchmarking
Colour-stable methyl glucoside for alkaline PU processes
Low residual glucose, alkali-stable grade (patented process)
Alkali stability, discolouration resistance, process consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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